molecular formula C19H19ClO B6320589 (2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 1449400-16-1

(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B6320589
M. Wt: 298.8 g/mol
InChI Key: FNWPBNPIRCRVPD-AWNIVKPZSA-N
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Description

“(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one” is a type of organic compound known as a chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to the biosynthesis of flavonoids, which are substances in the plant kingdom that play many essential roles in a variety of metabolic functions.



Synthesis Analysis

Chalcones are usually synthesized by the Claisen-Schmidt condensation of an aryl ketone and an aryl aldehyde under basic conditions. The synthesis of “(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one” would likely involve a similar process, using 4-tert-butylacetophenone and 4-chlorobenzaldehyde as starting materials.



Molecular Structure Analysis

The molecule consists of two aromatic rings, one with a tert-butyl substituent and the other with a chlorine atom, connected by a prop-2-en-1-one chain. The presence of the double bond in the chain indicates that the compound can exist in cis and trans isomers. The (2E) prefix in the name indicates that the compound is the trans isomer.



Chemical Reactions Analysis

As a chalcone, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in aldol condensation reactions, Michael additions, and cyclization reactions to form flavonoids.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the structures of similar compounds. However, without specific experimental data, these predictions may not be accurate.


Scientific Research Applications

Synthesis and Structural Analysis

  • Chalcone derivatives like (2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one are synthesized through Claisen-Schmidt condensation, characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. These compounds exhibit significant dihedral angles and intra-molecular hydrogen bonds, impacting their molecular structure and stability (Salian et al., 2018).

Molecular Properties and Reactivity

  • The molecular structure, vibrational wavenumbers, and electronic properties of chalcone derivatives are studied using HF and DFT methods. These studies reveal details about the stability, charge delocalization, and hyper-conjugative interactions within the molecules (Najiya et al., 2014).

Applications in Nonlinear Optics

  • Chalcone derivatives demonstrate notable nonlinear optical properties. These properties, such as hyperpolarizability and electron transfer integrals, suggest potential applications in semiconductor devices and organic electronics (Shkir et al., 2019).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve exploring its physical and chemical properties and safety profile.


Please note that this is a general analysis based on the structure of the compound and the typical properties of chalcones. For a more accurate and detailed analysis, specific experimental data and research studies would be needed.


properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWPBNPIRCRVPD-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Schott, CE Mordaunt, AJ Vargas… - Chemical and …, 2013 - jstage.jst.go.jp
Chalcones share some structural similarities with GW-1929, a highly-selective and potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). In this study, we tested …
Number of citations: 3 www.jstage.jst.go.jp

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